molecular formula C8H8FI B13037506 1-Ethyl-2-fluoro-4-iodobenzene

1-Ethyl-2-fluoro-4-iodobenzene

Cat. No.: B13037506
M. Wt: 250.05 g/mol
InChI Key: CZMIJROYNOTKIE-UHFFFAOYSA-N
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Description

1-Ethyl-2-fluoro-4-iodobenzene is a halogenated aromatic compound featuring an ethyl group at position 1, a fluorine atom at position 2, and an iodine atom at position 4 on the benzene ring. Its molecular formula is C₈H₈FI, with a calculated molecular weight of 250.05 g/mol (derived by subtracting the oxygen mass from the ethoxy analog in : 266.05 g/mol - 16 g/mol ≈ 250.05 g/mol). The ethyl group contributes to increased lipophilicity compared to oxygen-containing substituents, while the fluorine and iodine atoms influence electronic properties and reactivity.

Properties

Molecular Formula

C8H8FI

Molecular Weight

250.05 g/mol

IUPAC Name

1-ethyl-2-fluoro-4-iodobenzene

InChI

InChI=1S/C8H8FI/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3

InChI Key

CZMIJROYNOTKIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)I)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-ethyl-2-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of diazonium salts, where 1-ethyl-2-fluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom .

Industrial Production Methods: Industrial production of 1-ethyl-2-fluoro-4-iodobenzene typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-ethyl-2-fluoro-4-iodobenzene in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Ethyl groups enhance lipophilicity and reduce polarity compared to ethoxy analogs, impacting solubility in organic solvents. Fluorine and iodine atoms increase molecular weight and influence electronic properties (e.g., ring activation/deactivation).
  • Reactivity : Iodine’s position (para to ethyl) may facilitate substitution reactions, while fluorine’s ortho-directing effects could guide electrophilic attack. Ethoxy groups are prone to hydrolysis under acidic/basic conditions, unlike stable ethyl groups.
  • Stability : Iodo compounds are generally light-sensitive. Ethyl-substituted derivatives are more thermally stable than ethoxy analogs.

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